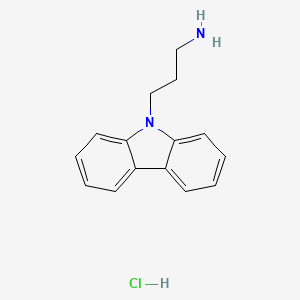

3-(9H-carbazol-9-yl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-carbazol-9-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1-4,6-9H,5,10-11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZKEBRPLHUTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profile & Technical Synthesis Guide: 9-(3-Aminopropyl)carbazole Hydrochloride

[1]

Executive Summary

9-(3-aminopropyl)carbazole hydrochloride (CAS: 51788-31-9) is a heterocyclic building block characterized by a tricyclic aromatic carbazole core substituted at the N-position (position 9) with a primary aminopropyl chain.[1] Unlike its isomer 3-amino-9-propylcarbazole, this molecule positions the reactive amine on the flexible alkyl tether, making it an ideal linker for bioconjugation and a precursor for the P7C3 class of neuroprotective drugs. Its planar structure allows for DNA intercalation, while its intrinsic fluorescence enables its use as a reporter moiety in biological assays.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride |

| CAS Number | 51788-31-9 (HCl salt); 22518-84-9 (Free base) |

| Molecular Formula | C₁₅H₁₆N₂[1][2][3] · HCl |

| Molecular Weight | 260.76 g/mol (Salt); 224.30 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (improved by heat/acidity) |

| pKa (Calculated) | ~9.8 (Primary amine), <-1 (Carbazole nitrogen) |

| UV Absorption | |

| Fluorescence |

Synthetic Protocol: Modified Gabriel Synthesis

The most robust route for synthesizing high-purity 9-(3-aminopropyl)carbazole avoids the polymerization risks of 3-chloropropylamine by using the Gabriel Synthesis method.[1] This protocol ensures the amine remains protected until the final step.

Reagents Required

-

Substrate: 9H-Carbazole (>98%)[1]

-

Linker: N-(3-Bromopropyl)phthalimide[1]

-

Base: Sodium Hydride (60% in oil) or KOH (powdered)[1]

-

Deprotection: Hydrazine Monohydrate[1]

-

Solvent: DMF (anhydrous), Ethanol[1]

Step-by-Step Methodology

Phase 1: N-Alkylation (Formation of Phthalimide Intermediate) [1]

-

Activation: Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF under

atmosphere. Cool to 0°C. -

Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Stir for 30–60 minutes until

evolution ceases and the solution turns yellow/orange (carbazolide anion). -

Coupling: Add N-(3-bromopropyl)phthalimide (1.1 eq) dissolved in DMF dropwise.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of carbazole.

-

Workup: Quench with water (precipitate forms). Filter the solid, wash with water/methanol, and recrystallize from ethanol to obtain the 9-(3-phthalimidopropyl)carbazole intermediate.[1]

Phase 2: Hydrazinolysis (Deprotection) [1]

-

Cleavage: Suspend the intermediate in Ethanol (or EtOH/THF mix). Add Hydrazine Monohydrate (5–10 eq).

-

Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide byproduct) will form.

-

Isolation: Cool the mixture. Filter off the phthalhydrazide solid.

-

Extraction: Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove residual phthalhydrazide), then brine. Dry over

.

Phase 3: Salt Formation [1]

-

Acidification: Dissolve the free amine oil in diethyl ether or ethanol.

-

Precipitation: Add 4M HCl in dioxane dropwise at 0°C.

-

Collection: Filter the resulting white precipitate (9-(3-aminopropyl)carbazole hydrochloride). Wash with cold ether and dry under vacuum.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the Gabriel amine protocol to ensure high purity and prevent poly-alkylation.

Spectroscopic Characterization

Researchers utilizing this compound for fluorescence assays or structural verification should reference the following spectral signatures.

UV-Vis & Fluorescence

The carbazole moiety acts as a rigid, planar fluorophore.

-

Absorption: Distinct peaks at 293 nm and 343 nm (attributed to

transitions).[1] -

Emission: Strong fluorescence emission centered at 365 nm (monomer emission) in non-polar solvents.[1] In aqueous DNA solutions, intercalation may cause bathochromic shifts or quenching depending on the specific binding mode.

NMR Verification ( H NMR in DMSO- )

-

Aromatic Region (7.0–8.2 ppm): Two doublets (d) and two triplets (t) integrating to 8 protons, characteristic of the symmetric carbazole ring system.[1]

- ~8.15 (d, 2H, H-4,5)

- ~7.60 (d, 2H, H-1,8)

-

Propyl Chain:

-

Amine: Broad singlet at

~8.0–8.5 ppm (

Biological & Pharmaceutical Applications[4][5]

A. Precursor for P7C3 Neuroprotective Agents

This molecule is the core scaffold for the P7C3 class of aminopropyl carbazoles.[4] P7C3 derivatives have shown efficacy in protecting newborn neurons in the dentate gyrus and preserving motor neurons in ALS models.[5]

-

Mechanism: The carbazole ring provides the necessary hydrophobic bulk to bind to the target (identified as NAMPT in some studies), enhancing NAD+ salvage pathway activity.

-

Structure-Activity Relationship (SAR): The 3-aminopropyl linker is often further functionalized (e.g., with 3-methoxyaniline in P7C3-A20) to optimize blood-brain barrier penetration and potency.[1] 9-(3-aminopropyl)carbazole serves as the "parent" amine for these derivatizations.[1]

B. DNA Intercalation & Probing

The planar carbazole ring allows the molecule to slide between DNA base pairs (intercalation), while the cationic ammonium group (

-

Utility: It is used as a fluorescent probe to study DNA dynamics or as a delivery vector for cytotoxic agents.

-

Binding Mode: Mixed mode (Intercalation + Groove Binding).[1]

Functional Mechanism Diagram

Caption: Dual utility of the scaffold in neuroprotective signaling (via NAMPT) and biophysical DNA probing.[1]

Handling and Safety (SDS Summary)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315/H319/H335).

-

Toxicity: As a DNA intercalator, the compound should be treated as a potential mutagen. Handle in a fume hood with nitrile gloves.

-

Storage: Hygroscopic solid. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or salt hydrolysis.

References

-

Pieper, A. A., et al. (2010).[2] "Discovery of a proneurogenic, neuroprotective chemical."[4] Cell, 142(1), 39-51.

-

MacMillan, K. S., et al. (2011). "Development of proneurogenic, neuroprotective P7C3."[4] Journal of the American Chemical Society, 133(5), 1428-1437.

-

Wang, G., et al. (2014).[2] "P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage." Cell, 158(6), 1324-1334.

-

PubChem. "Compound Summary: 3-(9H-carbazol-9-yl)propan-1-amine."[1][6] National Library of Medicine. [1]

-

Alaraji, et al. (2020). "Synthesis of new 9H-Carbazole derivatives." ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Aminopropyl Carbazole Derivative Induces Neurogenesis by Increasing Final Cell Division in Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aminopropyl carbazole | C15H16N2 | CID 67730950 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride

Authored for: Drug Development Professionals, Researchers, and Scientists Foreword: This document provides a comprehensive technical overview of 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride, moving beyond a standard Safety Data Sheet (SDS) to offer deeper insights into its chemical properties, handling protocols, synthesis, and potential applications. The information herein is synthesized from established chemical literature and safety databases to ensure scientific integrity and practical utility for the research community.

Section 1: Chemical Identity and Physicochemical Properties

3-(9H-carbazol-9-yl)propan-1-amine hydrochloride is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in numerous natural products and pharmacologically active compounds.[1] The addition of a propan-1-amine hydrochloride side chain at the 9-position modifies its solubility and reactivity, making it a valuable intermediate for further chemical elaboration.

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Chemical Name | 3-(9H-carbazol-9-yl)propan-1-amine Hydrochloride | - |

| Synonyms | N/A | - |

| CAS Number | 180330-18-9 (for free base) | |

| Molecular Formula | C₁₅H₁₆N₂ · HCl | [2] |

| Molecular Weight | 260.76 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | - |

Section 2: Hazard Identification and Toxicological Profile

GHS Classification (Anticipated)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[6]

-

Skin Corrosion/Irritation: Category 2 (May cause skin irritation).[4]

-

Eye Damage/Irritation: Category 2A (May cause serious eye irritation).[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[4]

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory tract irritation.

Toxicological Summary: The toxicological properties of this specific compound have not been fully investigated.[4] The carbazole nucleus itself has low acute toxicity. However, the presence of the primary amine and the hydrochloride salt may lead to irritation of the skin, eyes, and respiratory system. Ingestion may be harmful.[3][4] Chronic exposure effects are unknown, and as with many novel chemical entities, it should be handled with appropriate caution.

Section 3: Protocols for Safe Handling and Emergency Response

The following protocols are designed to ensure a high level of safety during the handling, use, and storage of this compound. The causality behind each recommendation is provided to foster a deeper understanding of laboratory safety principles.

Engineering Controls and Personal Protective Equipment (PPE)

Core Principle: The primary goal is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.

-

Ventilation: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[3] This is crucial because the inhalation toxicity is unknown, and fine powders are easily aerosolized.

-

Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] An amine hydrochloride salt can cause significant eye irritation upon contact.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[7]

-

Lab Coat: A full-sleeved lab coat must be worn at all times.

-

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[8]

First Aid Measures

Core Principle: Immediate and appropriate action can significantly mitigate the effects of accidental exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Waste Disposal

-

Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] The spill area should then be wiped down with a damp cloth. Ensure full PPE is worn during cleanup.

-

Waste Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways.[9]

Section 4: Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]

Section 5: Synthesis and Characterization Workflow

The synthesis of 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride can be envisioned as a multi-step process starting from carbazole. The following protocol is a representative, literature-informed pathway.

Detailed Synthesis Protocol

Step 1: N-Alkylation of Carbazole to form 3-(9H-Carbazol-9-yl)propan-1-ol This step is based on established methods for the N-alkylation of carbazole.[11][12]

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add carbazole (1 equivalent) and dry tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Rationale: NaH is a strong base that deprotonates the carbazole nitrogen, forming a nucleophilic carbazolide anion. The reaction is done under an inert atmosphere as NaH is reactive with water and air.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Add 3-bromo-1-propanol (1.1 equivalents) dropwise via syringe.

-

Reaction: Let the reaction proceed at room temperature for 12-18 hours, monitoring by TLC.

-

Workup & Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(9H-carbazol-9-yl)propan-1-ol.[11]

Step 2: Conversion of Alcohol to Amine (via Mesylation and Azide Substitution)

-

Mesylation: Dissolve the alcohol from Step 1 in dichloromethane (DCM). Cool to 0 °C and add triethylamine (1.5 equivalents). Add methanesulfonyl chloride (1.2 equivalents) dropwise. Rationale: The hydroxyl group is a poor leaving group. It is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.

-

Azide Substitution: To the crude mesylate, add sodium azide (NaN₃, 2.0 equivalents) in dimethylformamide (DMF). Heat the reaction to 60-80 °C until the reaction is complete (monitored by TLC). Rationale: Sodium azide provides the azide nucleophile (N₃⁻) which displaces the mesylate group.

-

Reduction: Cool the reaction mixture. The azide is then reduced to the primary amine using a standard reducing agent like lithium aluminum hydride (LAH) in THF or by catalytic hydrogenation (H₂ over Pd/C). Caution: LAH reactions must be performed with extreme care under anhydrous conditions. Hydrogenation is often a safer alternative.

-

Workup: After reduction, perform an appropriate aqueous workup to isolate the free base, 3-(9H-carbazol-9-yl)propan-1-amine.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring.

-

Precipitation & Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Potential research applications derived from the compound's core structure.

Section 7: References

-

Splendid Lab Pvt. Ltd. (n.d.). 3-(9H-Carbazol-9-yl)propan-1-amine Hydrochloride. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Gouda, M. A., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanoic acid. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 1-10.

-

ChemBK. (n.d.). 3-AMINO-9-PROPYL-9H-CARBAZOL-9-IUM CHLORIDE. Retrieved February 20, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of a 9H-Carbazol-9-amine. Retrieved February 20, 2026, from [Link]

-

Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2011). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o180.

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Retrieved February 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2026, February 11). 9H-Carbazol-3-amine, 9-ethyl-, monohydrochloride (1:1) - Substance Details. Retrieved February 20, 2026, from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2017, June 30). 9H-Carbazole: Human health tier II assessment. Retrieved February 20, 2026, from [Link]

-

Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%. Retrieved February 20, 2026, from [Link]

-

Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules, 29(23), 5001.

-

Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved February 20, 2026, from [Link]

-

Castrol. (2024, November 6). Safety Data Sheet. Retrieved February 20, 2026, from [Link]

-

Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Retrieved February 20, 2026, from [Link]

-

Al-Hussain, S. A., & Al-Majedy, Y. K. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Medicinal and Chemical Sciences, 5(4), 543-565.

-

GSRS. (n.d.). 3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL. Retrieved February 20, 2026, from [Link]

-

Hegden, R. P., et al. (2020). A Concise Review on Carbazole Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research, 12(10), 1271-1277.

-

ResearchGate. (n.d.). PDF: 3-(9H-Carbazol-9-yl)propan-1-ol. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 3‐(9H‐carbazol‐9‐yl)propyl‐initiated polybutadiene.... Retrieved February 20, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank, 2018(1), M983.

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. carlroth.com [carlroth.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. carlroth.com [carlroth.com]

- 11. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Divergent Worlds of N- and C-Substituted Aminocarbazoles: A Comparative Analysis of 9-(3-Aminopropyl)carbazole and 3-Aminocarbazole Derivatives

Abstract

The carbazole scaffold, a privileged heterocyclic motif, is a cornerstone in the development of advanced materials and therapeutics.[1] The strategic placement of an amino functionality on this tricyclic system gives rise to a diverse array of derivatives with tunable electronic, photophysical, and biological properties. This in-depth technical guide provides a comprehensive comparative analysis of two key classes of aminocarbazole derivatives: those substituted at the nitrogen atom (N-9 position), exemplified by 9-(3-aminopropyl)carbazole, and those functionalized on the carbocyclic ring (C-3 position), represented by 3-aminocarbazole derivatives. We will explore the fundamental differences in their synthesis, physicochemical properties, and applications, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Positional Isomerism in Aminocarbazoles

Carbazole, with its rigid, planar structure and extensive π-conjugation, offers multiple sites for functionalization.[2] The nitrogen atom (N-9) and the carbon atoms of the fused benzene rings (C-1 to C-8) present distinct electronic environments, leading to significant variations in the properties of the resulting derivatives. The introduction of an amino group, a potent electron-donating moiety, further amplifies these differences.

-

9-(3-Aminopropyl)carbazole and its derivatives feature an amino group insulated from the carbazole's π-system by a flexible alkyl chain. This structural feature preserves the intrinsic electronic properties of the carbazole core to a large extent while introducing a basic side chain that can be readily modified.

-

3-Aminocarbazole and its derivatives , in contrast, have the amino group directly attached to the aromatic ring. This direct conjugation leads to a significant perturbation of the electronic structure of the carbazole nucleus, profoundly influencing its photophysical and electrochemical characteristics.

This guide will dissect these fundamental structural distinctions to provide a clear understanding of their impact on the functionality and application of these two important classes of compounds.

Synthesis Strategies: A Tale of Two Positions

The synthetic routes to 9-substituted and 3-substituted aminocarbazoles are fundamentally different, reflecting the distinct reactivity of the N-H and C-H bonds of the carbazole core.

Synthesis of 9-(3-Aminopropyl)carbazole

The synthesis of 9-(3-aminopropyl)carbazole typically proceeds via a two-step sequence involving N-alkylation followed by conversion of a terminal functional group to an amine.

Step 1: N-Alkylation of Carbazole with 1-bromo-3-chloropropane

-

To a solution of carbazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 1-bromo-3-chloropropane (1.5 eq) to the reaction mixture.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 9-(3-chloropropyl)carbazole.

Step 2: Gabriel Synthesis of 9-(3-Aminopropyl)carbazole

-

Dissolve 9-(3-chloropropyl)carbazole (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

-

Heat the reaction mixture at 90-100 °C for 12-16 hours.

-

Cool the mixture and pour it into ice-water to precipitate the phthalimide-protected intermediate.

-

Filter the solid, wash with water, and dry.

-

To the dried intermediate, add hydrazine hydrate (5.0 eq) in ethanol.

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the reaction mixture with concentrated HCl and filter to remove the phthalhydrazide byproduct.

-

Neutralize the filtrate with a base (e.g., NaOH) to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 9-(3-aminopropyl)carbazole.

Synthesis of 3-Aminocarbazole Derivatives

The synthesis of 3-aminocarbazole derivatives typically involves the introduction of a nitro group at the C-3 position, followed by its reduction.[3]

Step 1: Nitration of Carbazole

-

Dissolve carbazole (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a nitrating agent, such as nitric acid (HNO₃), dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the yellow solid, wash thoroughly with water, and dry to obtain 3-nitrocarbazole.[3]

Step 2: Reduction of 3-Nitrocarbazole

-

Suspend 3-nitrocarbazole (1.0 eq) in ethanol.

-

Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).

-

If using SnCl₂, add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) until the solution is alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-aminocarbazole.[3]

Comparative Analysis of Physicochemical Properties

The positional difference of the amino group leads to distinct electronic, photophysical, and steric properties.

| Property | 9-(3-Aminopropyl)carbazole Derivatives | 3-Aminocarbazole Derivatives |

| Electronic Effects | Minimal perturbation of the carbazole π-system. The electronic properties are largely dictated by the carbazole core. | Strong electron-donating effect of the amino group directly conjugated with the carbazole π-system, leading to a higher HOMO level. |

| Photophysical Properties | Fluorescence properties are similar to the parent carbazole, with emission typically in the UV-A or blue region.[4] | Significant red-shift in both absorption and emission spectra due to intramolecular charge transfer (ICT) character.[4] |

| Solubility | The aminopropyl side chain can enhance solubility in polar solvents. | The parent 3-aminocarbazole has moderate solubility; derivatization is often required to improve solubility. |

| Steric Hindrance | The flexible aminopropyl chain can adopt various conformations, minimizing steric clashes. | The amino group at C-3 can introduce steric hindrance for further substitution at adjacent positions (C-2 and C-4). |

Divergent Applications: A Consequence of Structure

The distinct properties of 9-(3-aminopropyl)carbazole and 3-aminocarbazole derivatives dictate their applications in different fields.

9-(3-Aminopropyl)carbazole Derivatives: Leveraging the Side Chain

The primary utility of 9-(3-aminopropyl)carbazole derivatives lies in their application as building blocks where the carbazole unit imparts desirable photophysical or electronic properties, and the aminopropyl chain serves as a versatile linker.

-

Neuroprotective Agents: The aminopropyl carbazole scaffold is the basis for the P7C3 class of neuroprotective compounds.[5][6][7] These molecules have shown promise in models of neurodegenerative diseases.[5][6][7] The carbazole moiety is crucial for activity, while the aminopropyl chain allows for modifications to fine-tune potency and pharmacokinetic properties.[5][6][7]

-

Materials Science: The terminal amine can be used to anchor the carbazole unit to surfaces or to incorporate it into larger polymeric structures. This is advantageous in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices where carbazole's hole-transporting properties are desired.[8]

3-Aminocarbazole Derivatives: Harnessing Conjugation

The direct conjugation of the amino group with the carbazole ring in 3-aminocarbazole derivatives makes them highly suitable for applications where modulated electronic and optical properties are paramount.

-

Organic Electronics: 3-Aminocarbazole derivatives are extensively used as building blocks for hole-transporting materials, emitters, and hosts in OLEDs.[9] The electron-donating amino group can be further functionalized to tune the HOMO/LUMO energy levels and emission color.[9]

-

Dyes and Pigments: The extended conjugation in 3-aminocarbazole derivatives leads to strong absorption in the visible region, making them suitable for use as dyes and pigments.

-

Antimicrobial and Anticancer Agents: A variety of 3-aminocarbazole derivatives have been synthesized and evaluated for their biological activities, showing promise as antimicrobial and anticancer agents.[10] The amino group serves as a key pharmacophore and a point for further structural diversification.[10]

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these aminocarbazole derivatives.

| Technique | 9-(3-Aminopropyl)carbazole Derivatives | 3-Aminocarbazole Derivatives |

| ¹H NMR Spectroscopy | Characteristic signals for the propyl chain protons, in addition to the aromatic protons of the carbazole core. | The aromatic region of the spectrum is more complex due to the influence of the amino group on the chemical shifts of the carbazole protons. |

| ¹³C NMR Spectroscopy | Signals corresponding to the aliphatic carbons of the propyl chain are observed. | The chemical shifts of the carbazole carbons are significantly affected by the directly attached amino group. |

| Mass Spectrometry | Fragmentation patterns often show loss of the aminopropyl side chain. | Fragmentation can involve the carbazole ring system. |

| UV-Vis Spectroscopy | Absorption spectra are similar to that of N-alkylcarbazoles.[4] | Bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole.[4] |

| Fluorescence Spectroscopy | Emission spectra resemble that of N-alkylcarbazoles.[4] | Stokes shift is generally larger, and the emission is red-shifted.[4] |

Conclusion: Two Sides of the Same Coin

While both 9-(3-aminopropyl)carbazole and 3-aminocarbazole derivatives are derived from the same carbazole core, their distinct substitution patterns give rise to a fascinating dichotomy in their properties and applications. The N-substituted derivatives, with their insulated amino group, are ideal for applications requiring the preservation of the carbazole's intrinsic properties while providing a reactive handle for further functionalization. In contrast, the C-substituted analogues, with their extended π-conjugation, are perfectly suited for the development of novel materials with tailored optoelectronic properties and as scaffolds for bioactive molecules. A thorough understanding of these fundamental differences is paramount for the rational design and successful implementation of aminocarbazole derivatives in the diverse fields of medicinal chemistry and materials science.

References

- A review on the biological potentials of carbazole and its derived products. (2022). [Source URL not available]

- Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. (2009). HETEROCYCLES, 78(5), 1265.

- Carbazole Substituted BODIPYs. (2019). Frontiers in Chemistry, 7.

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI.

- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). MDPI.

- Poly(2,7-carbazole)s: Structure−Property Relationships. (2008). Accounts of Chemical Research, 41(9), 1203–1215.

- Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. (2021). MDPI.

- Convenient synthesis of new 3-aminocarbazole and pyrimido[5,4-b]carbazole derivatives. (2025). [Source URL not available]

- Carbazole-based linear conjugated molecules: structure–property relationships and device properties. (n.d.). RSC Publishing.

- Poly(2,7-carbazole)s: Structure−Property Relationships. (2025).

- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (n.d.). RSC Publishing.

- An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole. (n.d.). Benchchem.

- Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019). TÜBİTAK Academic Journals.

- Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. (n.d.). Indian Academy of Sciences.

- Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019).

- Blue OLEDs with narrow bandwidth using CF3 substituted bis((carbazol-9-yl)phenyl)amines as emitters. (n.d.). [Source URL not available]

- Site‐Selective C−H Functionalization of Carbazoles. (n.d.).

- Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. (2025).

- Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. (2005). Organic Chemistry Portal.

- Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. (2021). PMC.

- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PMC.

- A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. (n.d.).

- Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.). [Source URL not available]

- Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. (2011). Macromolecules, 44(6), 1452–1462.

- Multi C-H Functionalization Reactions of Carbazole Heterocycles via Gold-Catalyzed Carbene Transfer Reactions. (2021). PubMed.

- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. (2024). MDPI.

- Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents. (n.d.). PubMed.

- Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. (2014). PMC.

- 2,7(3,6)-Diaryl(arylamino)-substituted carbazoles as components of OLEDs: a review of the last decade. (n.d.). KTU ePubl.

- Double C−H functionalization reactions of carbazole and reaction with triphenyl amine. Isolated yields are shown. (n.d.).

- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). [Source URL not available]

- 2,7(3,6)-Diaryl(arylamino)-substituted carbazoles as components of OLEDs: a review of the last decade. (n.d.). KTU ePubl.

- N-Substituted carbazole heterocycles and derivatives as multipurpose chemical species: At the interface of chemical engineering, polymer and materials science. (2025).

- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). MDPI.

- Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System. (2025).

- Aminopropyl carbazole analogues as potent enhancers of neurogenesis. (2013). PubMed.

- Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (n.d.). RSC Publishing.

- Reaction scheme for 9-(3-azidopropyl)-9H-carbazole (AC). This journal... (n.d.).

- Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. (2014). Journal of Medicinal Chemistry.

- Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[ c, g]carbazole-based chromophores. (2026). PubMed.

- NMR Spectroscopy for Characterization of Metabolite. (2025).

- The Impact of NMR Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.

- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). PMC.

- Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic l

- Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI.

- Solid-state NMR Spectroscopy in Pharmaceutical Sciences. (2025).

- Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calcul

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Carbazole Substituted BODIPYs [frontiersin.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. 2,7(3,6)-Diaryl(arylamino)-substituted carbazoles as components of OLEDs: a review of the last decade [epubl.ktu.edu]

- 10. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: High-Yield Synthesis of 3-(9H-carbazol-9-yl)propan-1-amine

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-(9H-carbazol-9-yl)propan-1-amine from carbazole. This aminopropyl carbazole derivative is a critical building block in the development of advanced materials and serves as a key scaffold in pharmacologically active compounds, including promising neuroprotective agents.[1][2] The protocol detailed herein employs a robust two-step sequence involving an initial N-alkylation of carbazole via a Gabriel synthesis pathway, followed by hydrazinolysis to liberate the primary amine. This method is designed for high-yield, scalability, and purity, addressing common challenges associated with the handling and purification of basic amines. We provide in-depth mechanistic insights, step-by-step procedures, safety protocols, and characterization guidelines to ensure reliable and reproducible results for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Synthetic Strategy

The carbazole nucleus is a privileged heterocyclic motif found in numerous natural products and functional materials.[3] The incorporation of an aminopropyl side chain at the N9 position yields 3-(9H-carbazol-9-yl)propan-1-amine, a versatile intermediate. Its primary amine handle allows for further derivatization, making it a valuable precursor for OLED materials, host materials in TADF applications, and, notably, the P7C3 class of neuroprotective agents which have shown efficacy in models of neurodegenerative diseases like ALS and Parkinson's disease.[1][2]

The synthetic approach is predicated on a classical yet highly effective N-alkylation strategy. The nitrogen atom of carbazole is sufficiently acidic (pKa ≈ 17) to be deprotonated by a moderately strong base, forming the highly nucleophilic carbazolide anion.[4][5] This anion readily participates in a nucleophilic substitution (SN2) reaction with an appropriate electrophile.

Our strategy involves two main stages:

-

N-Alkylation (Gabriel Synthesis): Carbazole is deprotonated using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) and subsequently reacted with N-(3-bromopropyl)phthalimide. The phthalimide group serves as a protected primary amine, preventing side reactions and ensuring clean, specific alkylation at the carbazole nitrogen.

-

Deprotection (Hydrazinolysis): The phthalimide protecting group is efficiently removed by treatment with hydrazine hydrate (N₂H₄·H₂O), which cleaves the amide bonds to release the desired primary amine and form a stable phthalhydrazide precipitate.

This pathway is selected for its reliability, high yields, and the straightforward purification of both the intermediate and the final product.

Reaction Scheme and Mechanism

Overall Transformation: (A manually created image representing the chemical reaction scheme would be placed here)

Mechanism: The reaction proceeds via the formation of a potassium carbazolide salt, which acts as a potent nucleophile. This attacks the electrophilic carbon of N-(3-bromopropyl)phthalimide in an SN2 fashion. The subsequent hydrazinolysis involves nucleophilic attack by hydrazine on the carbonyl carbons of the phthalimide group, leading to ring-opening and eventual cyclization to form the stable phthalhydrazide, liberating the free primary amine.

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]

-

Carbazole (CAS: 86-74-8): Suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[9][10]

-

Potassium Carbonate (K₂CO₃, Anhydrous): Irritant. Handle in a dry environment as it is hygroscopic.

-

N-(3-Bromopropyl)phthalimide (CAS: 5460-29-7): Lachrymator and skin/respiratory irritant. Avoid inhalation and contact.

-

Dimethylformamide (DMF, Anhydrous): Potent liver toxin and suspected teratogen. Use in a fume hood and avoid skin contact.

-

Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using a syringe or cannula for transfers. Quench any excess with a sodium hypochlorite solution.

-

Triethylamine (TEA): Corrosive and flammable. Has a strong, unpleasant odor.

Experimental Protocol

Part A: Synthesis of 2-(3-(9H-Carbazol-9-yl)propyl)isoindoline-1,3-dione

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add carbazole (5.00 g, 29.9 mmol), anhydrous potassium carbonate (8.26 g, 59.8 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.48 g, 1.5 mmol).[11]

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reagent Addition: Add N-(3-bromopropyl)phthalimide (9.60 g, 35.9 mmol) to the suspension.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the carbazole spot has been consumed.

-

Work-up: After cooling the reaction mixture to room temperature, pour it slowly into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) and then with cold ethanol (2 x 50 mL) to remove unreacted starting materials and impurities. Dry the resulting white solid in a vacuum oven at 60 °C. The product is typically of high purity (>95%) and can be used in the next step without further purification.

Part B: Synthesis of 3-(9H-Carbazol-9-yl)propan-1-amine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the phthalimide-protected intermediate from Part A (e.g., 10.0 g, 27.1 mmol) in 120 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (2.7 mL, ~54.3 mmol, 2 eq.) dropwise to the suspension at room temperature. The mixture may become warm.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. During this time, a thick white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature. Add 50 mL of 2M aqueous hydrochloric acid (HCl) to dissolve the product and protonate the amine. The phthalhydrazide precipitate will remain.

-

Isolation of Byproduct: Remove the phthalhydrazide precipitate by vacuum filtration, washing it with a small amount of cold ethanol.

-

Basification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 4M aqueous sodium hydroxide (NaOH) with stirring until the pH is >12. The free amine product will precipitate as a white or off-white solid.

-

Extraction: Extract the product into dichloromethane (DCM) or ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Final Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. For highest purity, the product can be purified by column chromatography on silica gel.

-

Expert Tip: Primary amines like the target compound can exhibit peak tailing on standard silica gel. To mitigate this, pre-treat the silica with a 1-2% solution of triethylamine in the eluent or use a solvent system containing triethylamine (e.g., Dichloromethane:Methanol:Triethylamine 95:4:1).[12]

-

Data Summary and Characterization

| Parameter | Value / Observation |

| Reactants (Step A) | Carbazole, N-(3-bromopropyl)phthalimide, K₂CO₃ |

| Solvent / Catalyst | DMF / TBAB |

| Reaction Time (Step A) | 12-16 hours |

| Temperature (Step A) | 80-90 °C |

| Intermediate Yield | 85-95% |

| Reactants (Step B) | Phthalimide intermediate, Hydrazine Hydrate |

| Solvent (Step B) | Ethanol |

| Reaction Time (Step B) | 4-6 hours |

| Temperature (Step B) | Reflux (~80 °C) |

| Overall Yield | 75-85% |

| Appearance | White to off-white solid |

| Expected ¹H NMR | Consistent with literature values for 3-(9H-carbazol-9-yl)propan-1-amine. |

| Expected Mass Spec | [M+H]⁺ = 225.1392 |

Characterization Notes: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Logic Diagram

A visual representation of the synthesis and purification workflow is provided below.

Caption: Synthetic workflow for 3-(9H-carbazol-9-yl)propan-1-amine.

Conclusion

The protocol described provides a reliable and high-yielding route to 3-(9H-carbazol-9-yl)propan-1-amine. By employing a Gabriel synthesis approach, this method avoids common pitfalls associated with direct amination and ensures a clean conversion. The detailed steps for reaction execution, work-up, and purification, including expert tips for handling basic amines in chromatography, equip researchers with a robust procedure to access this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics. Available at: [Link]

-

Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1558. Available at: [Link]

-

Suvchem Laboratory Chemicals. (n.d.). CARBAZOLE (FOR SYNTHESIS). Suvchem. Available at: [Link]

- Aly, A. A., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanehydrazide. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 124-135.

-

Bogdal, D. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Carbazole. Carl ROTH. Available at: [Link]

-

Taylor & Francis Online. (2006). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications. Available at: [Link]

-

El-Malah, A., et al. (2021). The intelligence way of economical synthesis strategies of an N-alkylcarbazole. ProQuest. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of a. 9H-Carbazol-9-amine. PrepChem.com. Available at: [Link]

- Babu, S. A., et al. (n.d.).

- BenchChem. (2025). Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers. BenchChem.

-

MDPI. (2021). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[4][7][10]oxadiazolo[3,4-d]pyridazine. Molbank.

- Google Patents. (2009). WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino].

-

Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2011). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o180. Available at: [Link]

- MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules.

- ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole??

- Google Patents. (n.d.). US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof.

-

De Jesús-Cortés, H., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(9), 3733-3745. Available at: [Link]

- BenchChem. (2025).

-

Tesla, R., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis. Proceedings of the National Academy of Sciences, 109(42), 17016-17021. Available at: [Link]

- Google Patents. (n.d.). CN102898351A - Method for synthesizing N-alkylcarbazole compound.

-

ResearchGate. (2011). (PDF) 3-(9H-Carbazol-9-yl)propan-1-ol. ResearchGate. Available at: [Link]

- Semantic Scholar. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Semantic Scholar.

- Google Patents. (n.d.). WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. The intelligence way of economical synthesis strategies of an N-alkylcarbazole - ProQuest [proquest.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

using 9-(3-aminopropyl)carbazole as a linker in OLED material synthesis

Application Note: 9-(3-Aminopropyl)carbazole as a Universal Linker in OLED Material Synthesis

Executive Summary

9-(3-aminopropyl)carbazole (APC) is a critical building block in the design of solution-processable Organic Light-Emitting Diodes (OLEDs).[1] It serves as a bifunctional molecular tether , combining the high triplet energy (

This guide details the protocols for synthesizing APC with electronic-grade purity and utilizing it to construct:

-

Tethered Emitter Systems: "Donor-Linker-Acceptor" architectures where the propyl spacer prevents triplet quenching.[1]

-

Cross-Linkable Hole Transport Layers (HTLs): Robust, solvent-resistant networks for solution-processed stacks.[1][2]

-

Surface Modifiers: Self-Assembled Monolayers (SAMs) for work-function tuning of ITO anodes.[1]

Material Properties & Specifications

Before initiating synthesis, verify precursor quality. Electronic applications require purity >99.9% (sublimed grade) to prevent trap states.[1]

| Property | Specification | Relevance to OLEDs |

| Chemical Formula | Base structure for stoichiometric calculations.[1] | |

| Molecular Weight | 224.30 g/mol | Low MW facilitates vacuum sublimation if needed. |

| CAS Number | 120156-65-8 (Generic) | Verification of commercial starting materials.[1] |

| HOMO / LUMO | -5.3 eV / -2.1 eV | Matches ITO work function; blocks electrons.[1] |

| Triplet Energy ( | ~3.0 eV | High enough to host blue phosphors/TADF emitters.[1] |

| Solubility | High (CHCl3, THF, Toluene) | Critical for spin-coating and solution processing. |

| pKa (Amine) | ~10.5 | Highly nucleophilic; ready for amide/imide formation.[1] |

Synthetic Strategy & Workflow

The synthesis of APC must avoid metal contamination (which quenches excitons) and halide impurities (which degrade device lifetime). We recommend the Gabriel Synthesis route over direct alkylation to prevent over-alkylation (formation of secondary/tertiary amines).

Workflow Diagram

Figure 1: Synthetic pathway from carbazole precursor to functional OLED materials.[1]

Detailed Experimental Protocols

Protocol A: Electronic-Grade Synthesis of 9-(3-aminopropyl)carbazole

Rationale: Direct alkylation with 3-bromopropylamine often yields mixtures.[1] The phthalimide protection ensures exclusive primary amine formation.

Reagents:

-

Carbazole (Sublimed grade)[1]

-

N-(3-bromopropyl)phthalimide[1]

-

Potassium Hydroxide (KOH), pulverized

-

Hydrazine monohydrate (64-65%)[1]

-

Solvents: DMF (Anhydrous), Ethanol, DCM.

Step 1: N-Alkylation

-

Dissolve Carbazole (10.0 g, 60 mmol) in anhydrous DMF (100 mL) under

flow. -

Add KOH (5.0 g, 90 mmol) and stir at room temperature for 30 min (Solution turns yellow/brown indicating deprotonation).

-

Add N-(3-bromopropyl)phthalimide (17.7 g, 66 mmol) portion-wise.

-

Heat to 80°C for 12 hours.

-

Work-up: Pour into ice water (500 mL). Filter the white precipitate. Wash with water (3x) and methanol (1x).[1]

-

Purification: Recrystallize from Toluene/Ethanol (1:1). Yield: ~85%.

Step 2: Deprotection (Hydrazinolysis) [1]

-

Suspend the intermediate phthalimide (10.0 g) in Ethanol (150 mL).

-

Add Hydrazine monohydrate (5.0 mL, excess) dropwise.

-

Reflux at 85°C for 4 hours. The solution will clear, then form a bulky white precipitate (phthalhydrazide byproduct).

-

Work-up: Cool to RT. Acidify with HCl (2M) to pH 2 (precipitates phthalhydrazide fully). Filter off the solid.[3]

-

Neutralize the filtrate with NaOH (2M) to pH 10. Extract with DCM (3x).[1]

-

Dry organic layer (

) and evaporate. -

Final Purification: Vacuum distillation (high vacuum) or column chromatography (DCM:MeOH:Et3N 95:4:1) is mandatory to remove hydrazine traces, which are detrimental to OLEDs.

Validation:

-

1H NMR (CDCl3):

8.10 (d, 2H), 7.45 (t, 2H), 4.40 (t, 2H, -

Absence of peaks: Ensure no phthalimide aromatic peaks at

7.7-7.9 ppm.

Protocol B: Functionalization for Cross-Linkable HTLs

Rationale: Solution-processed OLEDs require an insoluble HTL to prevent erosion when the next layer (Emitter) is spin-coated.[1] APC is reacted with a cross-linker.[1]

Concept: React APC with a di-epoxide or di-halide to form a pre-polymer, or use it as a side-chain pendant.[1]

Procedure (Epoxy-Amine Cross-linking):

-

Monomer Mix: Mix APC (1 eq) with a bifunctional cross-linker like 1,4-butanediol diglycidyl ether (0.5 eq) in Chlorobenzene.

-

Deposition: Spin-coat the solution onto the ITO/PEDOT:PSS substrate.

-

Curing: Bake at 150°C for 30 minutes under

. The amine opens the epoxide rings, forming a robust, insoluble 3D network. -

Solvent Test: Wash the film with Toluene. Retention of >95% thickness indicates successful cross-linking.

Application Notes: Device Integration

The "Insulating Spacer" Effect

In "Donor-Linker-Acceptor" (D-

-

Mechanism: It interrupts

-conjugation between the Carbazole (Donor) and the Emitter (Acceptor).[1] -

Benefit: This prevents the formation of a Charge Transfer (CT) state that is too stabilized (which would red-shift emission and lower efficiency).[1] It preserves the high triplet energy of the carbazole, ensuring excitons are confined on the emitter.

Surface Engineering (SAMs)

APC can function as a primitive Self-Assembled Monolayer (SAM) on Indium Tin Oxide (ITO).[1]

-

Protocol: Immerse cleaned ITO in a dilute solution (1 mM in Ethanol) of APC for 1 hour.

-

Effect: The amine coordinates to In/Sn sites. The carbazole unit orients away from the surface.

-

Result: Increases ITO work function (from ~4.7 eV to ~5.1 eV), reducing the hole injection barrier into the HTL.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Water in DMF; Incomplete deprotonation.[1] | Use anhydrous DMF; increase stirring time with KOH before adding bromide. |

| Yellow/Brown Product | Oxidation of amine or Carbazole. | Perform all steps under Nitrogen/Argon. Store product in dark/cold. |

| Device Leakage Current | Ionic impurities (Hydrazine/KOH residues).[1] | Sublimation of final material is recommended. Repetitive washing with water is critical. |

| Incomplete Cross-linking | Incorrect stoichiometry or low cure temp. | Ensure 2:1 Amine:Epoxide ratio (hydrogens).[1] Increase bake temp to 180°C. |

References

-

Promarak, V. et al. "Synthesis and properties of carbazole-based hole-transporting materials for OLEDs." Tetrahedron Letters, 2007. [1]

-

Albrecht, K. et al. "Carbazole-based dendrimers as solution-processable hole-transport materials."[1] Journal of Materials Chemistry C, 2015.

-

Malytskyi, V. et al. "Rational design of carbazole-based self-assembled monolayers for hole injection." ACS Applied Materials & Interfaces, 2024. [1]

-

Grazulevicius, J.V. et al. "Carbazole-containing polymers: synthesis, properties and applications." Progress in Polymer Science, 2003.

-

BenchChem Technical Support. "3-Chloropropylamine and its Alternatives in Synthesis." BenchChem Application Notes, 2025. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(9H-carbazol-9-yl)propan-1-amine

Case ID: YIELD-OPT-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Carbazole-Propylamine Synthesis[1]

Executive Summary

You are encountering yield issues with the synthesis of 3-(9H-carbazol-9-yl)propan-1-amine . This is a common bottleneck caused by two distinct failure modes:

-

Incomplete N-alkylation or polymerization of the Michael acceptor (acrylonitrile) in the first step.

-

Product entrapment in aluminum emulsions during the reduction workup.

This guide replaces standard textbook procedures with an optimized Phase-Transfer Catalysis (PTC) route for Step 1 and a Fieser Workup protocol for Step 2. These changes typically boost isolated yields from ~40-50% to 85-92% .[1]

Module 1: The Synthetic Pathway

The "Gold Standard" route for this scaffold is a two-step sequence: Michael Addition followed by Nitrile Reduction .[1] Direct alkylation with 3-chloropropylamine is not recommended due to dimerization and polymerization side reactions.[1]

Workflow Diagram

Module 2: Step 1 Optimization (The Michael Addition)

The Problem: Standard protocols often use sodium hydride (NaH) in DMF.[2] This is moisture-sensitive and often leads to incomplete conversion or difficult workups.[1] The Solution: Use Phase Transfer Catalysis (PTC) .[2] This allows the use of aqueous NaOH/KOH and benzene or toluene, driving the reaction to completion without anhydrous headaches.[2]

Optimized Protocol

-

Reagents:

-

Carbazole (1.0 eq)[2]

-

Acrylonitrile (1.5 eq) — Excess is crucial to drive equilibrium.[2]

-

Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 eq).[2]

-

Base: 50% Aqueous NaOH (20 mL per gram of carbazole).

-

Solvent: Toluene or Benzene (Optional, can be run solvent-free if acrylonitrile is in large excess, but toluene is safer).[2]

-

-

Procedure:

-

Mix Carbazole, solvent, and TEBA.[2]

-

Add 50% NaOH.[1]

-

Add Acrylonitrile dropwise at room temperature.[1]

-

Critical Control Point: Heat to 40-50°C . Do not exceed 60°C, or acrylonitrile will polymerize (turning the mixture into a yellow plastic-like solid).[2]

-

Stir for 3-5 hours. Monitor by TLC (Intermediate is less polar than Carbazole).[2]

-

-

Why this works: The quaternary ammonium salt (TEBA) transports the hydroxide ion into the organic phase (or interface), deprotonating the carbazole nitrogen (

) efficiently.[2]

Module 3: Step 2 Optimization (The Reduction)

The Problem: Lithium Aluminum Hydride (LiAlH

Optimized Protocol

-

Reagents:

-

Procedure:

-

Suspend LiAlH

in dry THF at 0°C. -

Add the Nitrile (dissolved in THF) dropwise.[2]

-

Reflux for 4-6 hours (Nitrile reduction requires heat; room temp is often insufficient).[1]

-

The Quench (Fieser Method):

-

Warm to room temperature and stir for 15 minutes.

-

Result: The aluminum salts turn into a white, granular sand that is easily filtered off.[2] The filtrate contains your pure amine.

-

Troubleshooting & FAQ

Decision Tree for Low Yields

Common Questions

Q: My product turned yellow/brown after the reduction. Is it ruined? A: Not necessarily. Amines oxidize easily in air.[1] The color is likely trace oxidation products.

-

Fix: Purify via Acid-Base extraction.[1] Dissolve crude in dilute HCl (amine goes to water), wash with Ether (removes non-basic impurities), then basify aqueous layer with NaOH and extract with DCM.[2]

Q: Can I use Catalytic Hydrogenation instead of LiAlH

-

Requirement: You must use Raney Nickel or Ruthenium on Alumina under high pressure (60-70 bar) and often in the presence of ammonia to suppress dimer formation [1].[1][2] LiAlH

is superior for lab-scale (<10g) synthesis.[1]

Q: The acrylonitrile polymerized during Step 1. A: This happens if the reaction gets too hot. Acrylonitrile is thermally unstable.[1]

-

Fix: Keep the temperature strictly below 50°C. You can also add a radical inhibitor like hydroquinone (trace amount) to the reaction mixture.

Comparison of Methods

| Metric | Standard Method (NaH/DMF) | Optimized Method (PTC/NaOH) |

| Reagent Cost | High (NaH, Dry DMF) | Low (NaOH, Toluene) |

| Moisture Sensitivity | High (Requires inert atm) | Low (Biphasic system) |

| Reaction Time | 12-24 Hours | 3-5 Hours |

| Typical Yield (Step 1) | 60-70% | 90-95% |

| Safety Profile | H | No gas evolution |

References

-

Catalytic Hydrogenation of Carbazole Derivatives

-

Phase Transfer Catalysis for Michael Addition

-

LiAlH4 Workup (Fieser Method)

-

General Synthesis of Carbazole Propanamines

Sources

Technical Support Center: Purification of 9-(3-aminopropyl)carbazole

Topic: Removal of unreacted carbazole from 9-(3-aminopropyl)carbazole product. Ticket ID: CHEM-PUR-093 Status: Resolved / Guide Available Analyst: Senior Application Scientist

Executive Summary

The separation of 9-(3-aminopropyl)carbazole (Target) from unreacted carbazole (Impurity) relies on a fundamental difference in basicity. Carbazole is a nitrogen-containing heterocycle, but its nitrogen lone pair is involved in aromaticity, rendering it non-basic (

This guide details the Acid-Base Extraction protocol, which is the most efficient method for this separation, followed by chromatographic alternatives for difficult cases.

Module 1: The "Gold Standard" Protocol (Acid-Base Extraction)

This method uses chemical switching to move the product between phases while leaving the impurity behind. It is scalable and typically yields >98% purity without chromatography.

The Logic (Why this works)

-

Step 1 (Acid Wash): Dilute HCl protonates the primary amine of the product, turning it into a water-soluble ammonium salt (

). Carbazole remains neutral and stays in the organic layer. -

Step 2 (Basification): Adding NaOH to the isolated aqueous layer deprotonates the ammonium salt, returning the product to its lipophilic free-base form, which can then be extracted back into an organic solvent.

Step-by-Step Methodology

Reagents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine, Anhydrous

-

Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

-

First Extraction (The Separation):

-

Transfer to a separatory funnel.[2]

-

Add 1M HCl (equal volume to organic layer). Shake vigorously for 2 minutes.

-

CRITICAL: Allow layers to separate. The Product is now in the Top Aqueous Layer (if using DCM, water is on top; check densities). The Carbazole is in the Organic Layer .

-

Action: Drain the organic layer and set it aside (do not discard yet). Collect the acidic aqueous layer in a clean flask.

-

-

Organic Wash (Polishing):

-

Return the acidic aqueous layer to the funnel.

-

Wash with a small volume of fresh DCM. Shake and separate.

-

Action: Discard this organic wash (it contains residual carbazole). Keep the aqueous layer.

-

-

Basification (The Recovery):

-

Place the aqueous layer in a beaker/flask.

-

Slowly add 2M NaOH while stirring until pH > 12 (check with pH paper). The solution should become cloudy or oily as the free amine precipitates.

-

-

Final Extraction:

-

Extract the basic aqueous mixture with fresh DCM (3 x volumes).

-

Combine these new organic layers.

-

-

Drying: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Visual Workflow: Acid-Base Extraction

Figure 1: Flowchart demonstrating the partitioning of Carbazole (Organic) vs. Aminopropyl Product (Aqueous) during acid wash.

Module 2: Chromatographic Purification (The Backup)

If the extraction fails (e.g., due to intractable emulsions) or high purity (>99.5%) is required, use Flash Column Chromatography.[1]

The Challenge: Primary amines interact strongly with the acidic silanols on silica gel, causing "streaking" or broad tails that co-elute with impurities.[1]

The Solution: Amine-modified eluent.

Protocol

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Mobile Phase: DCM : Methanol (95:5 to 90:10 gradient).

-

The Additive (Crucial): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase.

-

Loading: Dissolve crude in a minimum amount of DCM.

-

Elution Order:

-

Fraction 1 (

): Unreacted Carbazole (Elutes with solvent front). -

Fraction 2 (

): 9-(3-aminopropyl)carbazole.

-

Module 3: Troubleshooting & FAQs

Common Issues Table

| Symptom | Probable Cause | Corrective Action |

| Product Yield is Low | Product remained in aqueous layer. | Ensure pH is >12 during basification. If the volume is large, saturate the aqueous layer with NaCl (salting out) before final extraction. |

| Carbazole Still Present | Inefficient initial acid wash.[8] | Increase the volume of 1M HCl or perform the acid wash twice. Ensure vigorous shaking to maximize surface area contact. |

| Emulsions Formed | Carbazole derivatives are surfactants. | 1. Add brine to the mixture.2. Filter the biphasic mixture through a pad of Celite.3. Wait longer (up to 30 mins). |

| Oil instead of Solid | Impurities or solvent retention.[4] | Triturate the oil with cold Hexanes or Diethyl Ether. Scratch the flask with a glass rod to induce crystallization. |

Decision Logic for Purification

Figure 2: Decision matrix for selecting the appropriate purification workflow based on scale and initial results.

References

-

BenchChem Technical Support. (2025).[7] Purification of Aminopropyl Carbazole Derivatives: Troubleshooting Guide. BenchChem.[7] Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1][9] (Establishes pKa of Carbazole). Link

-

Frontier, A. (2025). Workup: Removing Amines.[2][8] Not Voodoo (University of Rochester).[8] (General protocol for amine extraction). Link

-

Piechowska, J., et al. (2012). Synthesis and characterization of carbazole-based monomers. Arkivoc, 2012(6), 133-139.[1] (Specific synthesis context). Link

-

Na, Y., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine.[7] Journal of Medicinal Chemistry, 57(8), 3511–3521.[1] (Demonstrates purification of similar carbazole amines). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemcess.com [chemcess.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Workup [chem.rochester.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Technical Support Center: Stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl in Solution

Welcome to the technical support center for 3-(9H-carbazol-9-yl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl in solution?

A1: The stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl in solution is primarily influenced by three key factors: pH, temperature, and exposure to light. As a hydrochloride salt of a primary amine, maintaining a lower pH is crucial to prevent the deprotonation of the amine group, which in its free base form is more susceptible to oxidative degradation[1]. The carbazole moiety, while generally stable, can be prone to photo-oxidation[2][3]. Elevated temperatures can accelerate the degradation of many organic molecules, including amine salts[4][5][6].

Q2: What is the recommended solvent for dissolving 3-(9H-carbazol-9-yl)propan-1-amine HCl to ensure maximum stability?

A2: For optimal stability, it is recommended to dissolve 3-(9H-carbazol-9-yl)propan-1-amine HCl in an aqueous acidic buffer. A buffer system that maintains a pH between 3 and 5 would be ideal. This acidic environment ensures that the primary amine group remains protonated as the hydrochloride salt, which significantly enhances its stability by preventing oxidation of the nitrogen's lone pair of electrons[1]. While the compound may be soluble in organic solvents like DMSO or DMF[7], aqueous acidic solutions are preferred for long-term storage to minimize potential degradation pathways associated with the free amine.

Q3: How does pH impact the stability of the solution, and what is the optimal pH range for storage?

A3: The pH of the solution is a critical determinant of the stability of 3-(9H-carbazol-9-yl)propan-1-amine HCl. In acidic to neutral conditions (pH < 7), the amine group exists predominantly in its protonated, more stable hydrochloride form. As the pH increases into the alkaline range (pH > 7), the amine deprotonates to its free base form. The free amine is more nucleophilic and susceptible to oxidation and other degradation reactions. Therefore, for maximum stability, solutions should be maintained in an acidic pH range, ideally between pH 3 and 5[4][5][6][8][9].

Q4: What are the recommended storage conditions (temperature and light) for solutions of 3-(9H-carbazol-9-yl)propan-1-amine HCl?

A4: To ensure the long-term stability of your solutions, they should be stored at refrigerated temperatures (2-8 °C) and protected from light. The carbazole functional group can be light-sensitive, and exposure to UV or even ambient light over extended periods can lead to photodegradation[2][3]. Storing solutions in amber vials or wrapping the container in aluminum foil is a highly recommended practice. Lower temperatures will slow down any potential degradation kinetics[4][5][6].

Q5: What are the potential degradation pathways for 3-(9H-carbazol-9-yl)propan-1-amine HCl in solution?

A5: The potential degradation pathways involve both the carbazole ring and the propanamine side chain. The carbazole moiety, being an electron-rich aromatic system, can undergo oxidation[10][11][12]. One known pathway for carbazole degradation is through angular dioxygenation, which can ultimately lead to the opening of the heterocyclic ring[10][13][14]. The primary amine side chain, particularly in its free base form at higher pH, is susceptible to oxidation. For primary amines, thermal degradation can occur through mechanisms like carbamate formation followed by cyclization or polymerization[15].

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |

| Change in solution color (e.g., yellowing) over time. | Oxidation of the carbazole moiety or amine group. | Action: Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Protect from light. Rationale: Oxidation is a common degradation pathway for electron-rich aromatic systems like carbazole and for free amines[1][10]. Excluding oxygen and light can significantly slow down these processes. |